tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate
Description
tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate (CAS: 1934987-89-9) is a specialized carbamate derivative featuring a unique spirocyclic ether scaffold. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . The structure combines a tert-butyl carbamate group linked to a 1-oxaspiro[2.3]hexan-5-yl moiety, characterized by a spiro junction between a three-membered oxirane ring and a five-membered cyclohexane ring.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(1-oxaspiro[2.3]hexan-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12(4)8-5-11(6-8)7-14-11/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHDNJZAVILMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(C1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Cleavage occurs under acidic or reductive conditions:
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Acidic Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane removes the Boc group, yielding the free amine. For example, similar Boc-protected spirocycles undergo deprotection at 0–25°C within 1–4 hours .
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Catalytic Reductive Cleavage : Tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue) with triethylsilane selectively cleaves Boc groups under mild conditions (room temperature, 1–2 hours) without affecting other functional groups .
Carbamate Coupling Reactions
The carbamate moiety participates in coupling reactions, particularly under activation by reagents like EDC/HOBt:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Amide bond formation | EDC·HCl, DMAP, acetonitrile, 20°C, 16 hours | ~80% | |
| Nucleophilic substitution | Cs₂CO₃, DMF, 50°C, overnight | 97% |
For example, tert-butyl N-methyl carbamates react with carboxylic acids (e.g., 1-methylpiperidine-4-carboxylic acid) to form amides . The spirocyclic structure’s steric hindrance may influence reaction rates and selectivity.
Functionalization of the Spirocyclic Ring
The 1-oxaspiro[2.3]hexane core exhibits unique reactivity due to its strained bicyclic system:
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Ring-Opening Reactions : Acidic or nucleophilic conditions may cleave the ether linkage. For instance, treatment with HI or BF₃·Et₂O opens the oxirane-like ring, forming diols or other derivatives .
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Curtius Rearrangement : While not directly observed for this compound, analogous Boc-protected acyl azides undergo Curtius rearrangement to isocyanates, which can be trapped by alcohols or amines .
N-Methyl Group Reactivity
The N-methyl group is generally inert under standard conditions but can participate in:
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Demethylation : Strong oxidizing agents (e.g., KMnO₄ under acidic conditions) or ionic liquids (e.g., [BMIM][BF₄]) may demethylate the amine, though this is less common for carbamates .
Stability and Side Reactions
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Thermal Stability : Boc carbamates decompose above 150°C, releasing isobutylene and CO₂ .
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Racemization Resistance : Chiral centers in the spirocyclic system remain configurationally stable under mild conditions (pH 4–9, <100°C) .
Key Data Table: Comparative Reactivity of Analogous Carbamates
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHNO
- Molecular Weight : 213.27 g/mol
- IUPAC Name : tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate
- CAS Number : 1934987-89-9
The compound features a spirocyclic structure that contributes to its distinct chemical reactivity and properties, making it a versatile scaffold in organic synthesis and medicinal chemistry.
Chemistry
In the field of chemistry, tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : It can undergo reduction using lithium aluminum hydride or sodium borohydride.
- Nucleophilic Substitution : The carbamate group can be substituted by other nucleophiles under basic conditions.
Biology
In biological research, this compound is utilized as a probe for studying enzyme mechanisms and interactions with biological targets:
- Enzyme Studies : Its spirocyclic structure enables specific binding interactions with enzymes, allowing researchers to investigate enzyme activity modulation.
- Biological Assays : It can be employed in various assays to evaluate biological processes influenced by enzymatic activity.
Industry
The industrial applications of tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate include:
- Production of Specialty Chemicals : It is used in the synthesis of specialty chemicals that require precise structural characteristics.
- Material Science : Its unique properties make it suitable for developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
U69,593
tert-Butyl N-Hydroxycarbamate
tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate
- Structure : Piperidine ring replaces the spirocyclic ether .
- Key Differences: Increased basicity due to the piperidine nitrogen.
- Applications : Building block for kinase inhibitors .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Stability |
|---|---|---|---|---|
| Target Compound | 213.27 | 1.8 | ~0.5 (DMSO) | Stable in base |
| U69,593 | ~400 | 3.2 | <0.1 (aqueous) | Sensitive to light |
| tert-Butyl N-Hydroxycarbamate | 159.18 | 0.5 | >10 (water) | Oxidative degradation |
| tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate | 228.32 | 2.1 | 1.2 (ethanol) | Stable at RT |
*Estimated using fragment-based methods.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate, and how are intermediates purified?
- Methodological Answer : A typical synthesis involves multi-step protection-deprotection strategies. For example, tert-butyl carbamates are often synthesized via Boc (tert-butoxycarbonyl) protection of amines using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF). Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Evidence from similar compounds (e.g., tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl carbamate) highlights the use of coupling agents and temperature control (80°C, 12 hours) for optimal yield .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆ with TMS reference), mass spectrometry (ESI-TOF) , and X-ray crystallography . For crystallographic analysis, SHELX software (e.g., SHELXL for refinement) is widely used to resolve molecular packing and hydrogen-bonding networks . Chiral centers require circular dichroism (CD) or chiral HPLC with columns like Chiralpak IA/IB .
Advanced Research Questions
Q. What strategies are employed to resolve enantiomeric impurities in tert-butyl carbamate derivatives?
- Methodological Answer : Enantiomeric purity is ensured via chiral resolution using preparative HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution. For example, tert-butyl derivatives with spirocyclic motifs (e.g., 1-oxaspiro[2.3]hexane) may require dynamic kinetic resolution under basic conditions to minimize racemization . X-ray crystallography (using SHELX) can validate absolute configuration .
Q. How does the tert-butyl carbamate group influence stability under varying pH and thermal conditions?
- Methodological Answer : The Boc group is acid-labile, requiring stability testing in buffered solutions (pH 1–12) at 25–60°C. HPLC monitoring quantifies degradation products, while TGA/DSC assesses thermal stability. For example, analogs like tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate decompose above 150°C, with accelerated hydrolysis under acidic conditions (pH < 3) .
Q. What computational methods are used to predict reactivity and molecular interactions of this carbamate?
- Methodological Answer : DFT calculations (Gaussian, ORCA) model reaction pathways (e.g., nucleophilic substitution at the carbamate carbonyl). Molecular dynamics (MD) simulations (AMBER, GROMACS) predict solvation effects and conformational flexibility. Crystal structure data (e.g., from SHELX-refined models) inform force field parameters for docking studies .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported synthetic yields for tert-butyl carbamates?
- Methodological Answer : Contradictions in yields (e.g., 58% vs. 75%) often arise from solvent purity , catalyst loading , or reaction scaling . Systematic optimization using Design of Experiments (DoE) —varying temperature, solvent (DMF vs. THF), and base (K₂CO₃ vs. Cs₂CO₃)—can identify critical factors. For example, tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate synthesis shows higher yields with DMF at 80°C versus THF at 60°C .
Safety and Handling
Q. What safety protocols are recommended for handling tert-butyl carbamates in laboratory settings?
- Methodological Answer : Use fume hoods , nitrile gloves , and ANSI-approved goggles . For spills, adsorb with dry sand or activated carbon and dispose as hazardous waste. Tert-butyl derivatives (e.g., tert-butyl (4-chlorophenethyl)carbamate) may release toxic gases (CO, NOₓ) upon combustion, necessitating self-contained breathing apparatus (SCBA) during fire response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
